molecular formula C16H26N2OS B6942995 N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide

N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide

Cat. No.: B6942995
M. Wt: 294.5 g/mol
InChI Key: VPMBMTDCGWJBQI-UHFFFAOYSA-N
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Description

N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide is a synthetic organic compound characterized by its unique structural components, including a cyclohexyl ring, a thiazole ring, and a butanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-12-17-14(11-20-12)5-4-6-15(19)18-13-7-9-16(2,3)10-8-13/h11,13H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMBMTDCGWJBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCCC(=O)NC2CCC(CC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Cyclohexyl Derivative Preparation: The 4,4-dimethylcyclohexylamine can be prepared through the hydrogenation of 4,4-dimethylcyclohexanone in the presence of ammonia.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the cyclohexylamine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide: Similar structure but without the dimethyl substitution on the cyclohexyl ring.

    N-(4,4-dimethylcyclohexyl)-4-(1,3-thiazol-4-yl)butanamide: Lacks the methyl group on the thiazole ring.

Uniqueness

N-(4,4-dimethylcyclohexyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide is unique due to the specific substitution pattern on both the cyclohexyl and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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